

Zearalenone-¹³C₁₈: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Zearalenone-13C18

Cat. No.: B15553295

[Get Quote](#)

This technical guide provides an in-depth overview of Zearalenone-¹³C₁₈, a stable isotope-labeled internal standard crucial for the accurate quantification of the mycotoxin zearalenone. Designed for researchers, scientists, and drug development professionals, this document details its chemical identity, analytical applications, and the metabolic pathways of its unlabeled counterpart, zearalenone.

Core Data Presentation

The following table summarizes the Chemical Abstracts Service (CAS) number and known synonyms for Zearalenone-¹³C₁₈, providing a clear reference for its identification.

Identifier Type	Value
CAS Number	911392-43-3
Synonyms	Mycotoxin F2- ¹³ C ₁₈
Toxin F2- ¹³ C ₁₈	
FES- ¹³ C ₁₈	
Zenone- ¹³ C ₁₈	
Fully ¹³ C-labelled Zearalenone	

For comparative purposes, the details of the unlabeled Zearalenone are provided below.

Identifier Type	Value
CAS Number	17924-92-4
Synonyms	Mycotoxin F2
Toxin F2	
FES	
Zenone	
(-)-Zearalenone	
trans-Zearalenone	

Experimental Protocols: Quantification of Zearalenone

Zearalenone-¹³C₁₈ is primarily utilized as an internal standard in stable isotope dilution analysis (SIDA) for the precise quantification of zearalenone and its metabolites in various matrices, such as animal feed and food products. Its physicochemical properties are nearly identical to those of the unlabeled analyte, ensuring it behaves similarly during sample extraction, cleanup, and analysis, thereby correcting for matrix effects and variations in instrument response.

Sample Preparation and Extraction

a) QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method:

This method is commonly used for the extraction of mycotoxins from complex matrices.

- Homogenization: A representative sample (e.g., 5 grams of finely ground grain) is weighed into a 50 mL polypropylene tube.
- Extraction: An extraction solvent, typically acetonitrile/water (e.g., 50:50, v/v), is added to the sample. The mixture is then vigorously shaken or homogenized for a defined period (e.g., 30 minutes) to ensure efficient extraction of the analytes.

- Salting-out: A salt mixture (e.g., magnesium sulfate and sodium chloride) is added to induce phase separation between the aqueous and organic layers.
- Centrifugation: The sample is centrifuged to separate the acetonitrile layer containing the analytes from the solid matrix and aqueous phase.
- Internal Standard Spiking: A known amount of Zearalenone-¹³C₁₈ solution is added to an aliquot of the supernatant.

b) Immunoaffinity Column (IAC) Cleanup:

IACs provide highly specific cleanup by utilizing antibodies that bind to zearalenone and its structurally related metabolites.

- Extraction: The sample is first extracted using a suitable solvent mixture.
- Dilution and Filtration: The crude extract is diluted with a phosphate-buffered saline (PBS) solution and filtered to remove particulate matter.
- Column Application: The diluted extract is passed through the immunoaffinity column. The antibodies in the column bind to zearalenone, its metabolites, and the Zearalenone-¹³C₁₈ internal standard.
- Washing: The column is washed with a wash buffer (e.g., water or PBS) to remove unbound matrix components.
- Elution: The bound analytes are eluted from the column using a solvent such as methanol or acetonitrile. The eluate is then collected for analysis.

Analytical Determination by Mass Spectrometry

a) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

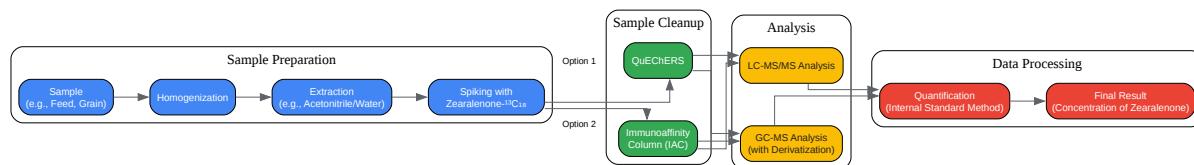
LC-MS/MS is a highly sensitive and selective technique for the quantification of mycotoxins.

- Chromatographic Separation: The cleaned-up extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is typically used to separate zearalenone and its

metabolites from other components in the extract. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate, is employed.

- **Mass Spectrometric Detection:** The eluent from the LC system is introduced into a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in negative ion mode. The instrument is set to monitor specific precursor-to-product ion transitions for both unlabeled zearalenone and Zearalenone-¹³C₁₈ in Multiple Reaction Monitoring (MRM) mode.
- **Quantification:** The concentration of zearalenone in the sample is determined by comparing the peak area ratio of the native analyte to its ¹³C-labeled internal standard against a calibration curve prepared with known concentrations of the native standard and a constant concentration of the internal standard.

b) Gas Chromatography-Mass Spectrometry (GC-MS):

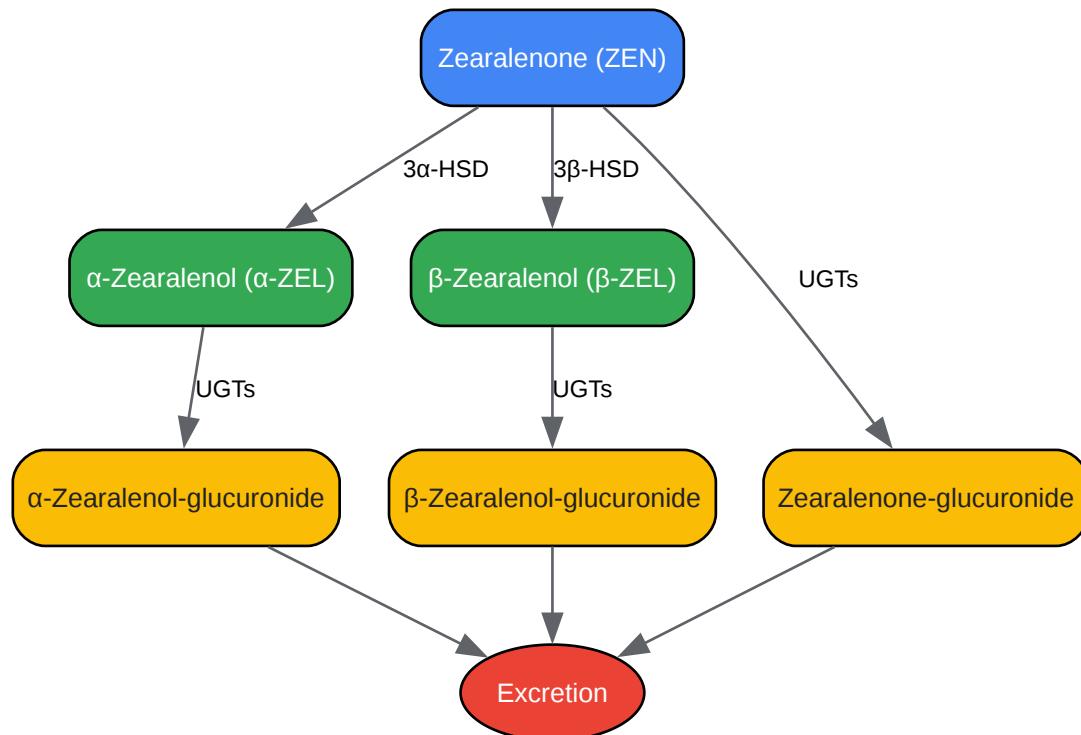

For GC-MS analysis, a derivatization step is required to increase the volatility of zearalenone.

- **Derivatization:** The hydroxyl groups of zearalenone and its internal standard are derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
- **GC Separation:** The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The temperature program is optimized to achieve good separation of the analytes.
- **MS Detection:** The separated compounds are detected by a mass spectrometer. Quantification is performed using the peak area ratio of the analyte to the internal standard, similar to the LC-MS/MS method.

Visualizations

Experimental Workflow for Zearalenone Quantification

The following diagram illustrates a typical experimental workflow for the quantification of zearalenone using Zearalenone-¹³C₁₈ as an internal standard.



[Click to download full resolution via product page](#)

Workflow for Zearalenone Analysis

Metabolic Pathway of Zearalenone

While Zearalenone-¹³C₁₈ itself is not studied for its biological effects, understanding the metabolism of the parent compound, zearalenone, is critical for researchers analyzing its presence and the formation of its derivatives in biological systems. The following diagram illustrates the primary metabolic pathway of zearalenone in animals.

[Click to download full resolution via product page](#)

Zearalenone Metabolic Pathway

Zearalenone is metabolized in the body, primarily by hydroxysteroid dehydrogenases (HSDs), to α -zearalenol and β -zearalenol.^{[1][2][3][4][5]} These metabolites, along with the parent zearalenone, can then undergo Phase II metabolism, where they are conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form more water-soluble compounds that are more easily excreted from the body.^{[1][6]} The relative amounts of the α and β metabolites can vary between species.^{[1][2]}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Zearalenone - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Zearalenone and Its Derivatives α -Zearalenol and β -Zearalenol Decontamination by *Saccharomyces cerevisiae* Strains Isolated from Bovine Forage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Zearalenone: A Mycotoxin With Different Toxic Effect in Domestic and Laboratory Animals' Granulosa Cells [frontiersin.org]
- 6. Biotransformation of zearalenone and zearalenols to their major glucuronide metabolites reduces estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Zearalenone-¹³C₁₈: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15553295#zearalenone-13c18-cas-number-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com